tert-butyl N-(3-chloro-2-methylphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

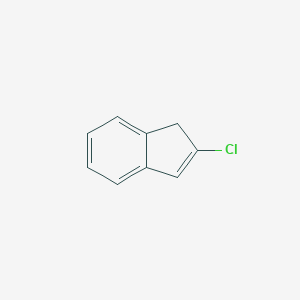

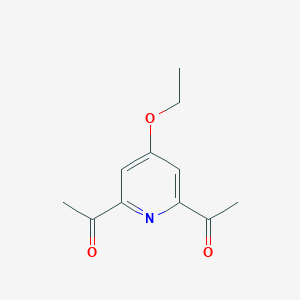

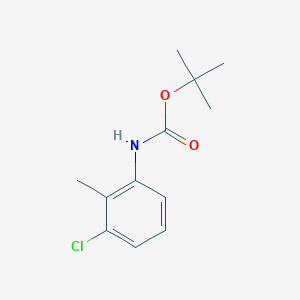

“tert-butyl N-(3-chloro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of carbamate and has been studied for its potential anti-inflammatory activity .

Synthesis Analysis

The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . This process yields a series of new compounds .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” can be represented by the InChI code: InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The compound has a molecular weight of 241.71 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” include a molecular weight of 241.71 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 250 . The compound also has a rotatable bond count of 3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Preparation and Reaction Mechanisms : The compound is involved in complex organic synthesis processes, such as Diels-Alder reactions, which are fundamental in constructing cyclic compounds. These reactions are pivotal in synthesizing various heterocyclic and carbocyclic structures, showcasing the versatility of tert-butyl N-(3-chloro-2-methylphenyl)carbamate in organic chemistry (Padwa, Brodney, & Lynch, 2003). Additionally, its derivatives have been synthesized and structurally characterized, indicating strong and weak hydrogen bonds playing a significant role in their molecular assembly, which has implications for material science and molecular engineering (Das et al., 2016).

Structural Characterization and Analysis

- Crystallography and Molecular Interaction : The compound and its derivatives have been examined through single crystal X-ray diffraction, revealing insights into their molecular environments, hydrogen bonding, and assembly into three-dimensional architectures. Such studies are crucial for understanding the molecular basis of material properties and designing new materials with desired characteristics (Das et al., 2016).

Environmental and Green Chemistry

- Degradation and Environmental Implications : Research on the degradation of tert-butyl carbamates, including tert-butyl N-(3-chloro-2-methylphenyl)carbamate, provides insight into environmentally benign deprotection reactions. Such studies are significant for developing sustainable and green chemistry protocols, minimizing harmful byproducts, and understanding the environmental fate of these compounds (Li et al., 2006).

Theoretical and Computational Chemistry

- Computational Studies : Theoretical investigations into the vibrational frequencies, molecular geometry, and electronic properties of tert-butyl carbamate derivatives have been conducted using density functional theory (DFT) and other computational methods. These studies provide valuable insights into the molecular behavior, reactivity, and stability of these compounds, which are relevant for their application in various chemical reactions and as intermediates in the synthesis of more complex molecules (Sert et al., 2014).

Orientations Futures

The future directions for the study of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” could involve further exploration of its anti-inflammatory activity and potential applications in the treatment of inflammation-related diseases . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Propriétés

IUPAC Name |

tert-butyl N-(3-chloro-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFRZWSIYKXLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406849 |

Source

|

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(3-chloro-2-methylphenyl)carbamate | |

CAS RN |

129822-39-5 |

Source

|

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.